molecular formula C17H18N6O B12416790 NLRP3 modulators 1

NLRP3 modulators 1

Cat. No.: B12416790
M. Wt: 322.4 g/mol
InChI Key: UJEQDVNTIFXWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NLRP3 modulators 1 involves several steps, including the preparation of intermediate compounds and the final assembly of the modulator. The synthetic routes often involve the use of substituted imidazo-quinolines, which are key intermediates in the synthesis of NLRP3 modulators . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: NLRP3 modulators 1 undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the modulators to enhance their efficacy and selectivity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of organic solvents, controlled temperature, and catalysts to facilitate the desired chemical transformations .

Major Products Formed: The major products formed from these reactions are the active NLRP3 modulators, which are designed to specifically target the NLRP3 inflammasome and inhibit its activity. These modulators can vary in their chemical structure, but they all share the common goal of modulating the inflammatory response .

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

3-[4-amino-1-methyl-7-(1H-pyrazol-5-yl)imidazo[4,5-c]quinolin-2-yl]propan-1-ol

InChI

InChI=1S/C17H18N6O/c1-23-14(3-2-8-24)21-15-16(23)11-5-4-10(12-6-7-19-22-12)9-13(11)20-17(15)18/h4-7,9,24H,2-3,8H2,1H3,(H2,18,20)(H,19,22)

InChI Key

UJEQDVNTIFXWMG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C3=C(C=C(C=C3)C4=CC=NN4)N=C2N)CCCO

Origin of Product

United States

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